molecular formula C7H13NOS B2419164 1-(Thiomorpholin-4-yl)propan-1-one CAS No. 1341918-63-5

1-(Thiomorpholin-4-yl)propan-1-one

Cat. No.: B2419164
CAS No.: 1341918-63-5
M. Wt: 159.25
InChI Key: HJLZOHKXXCGWSI-UHFFFAOYSA-N
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Description

1-(Thiomorpholin-4-yl)propan-1-one is an organic compound that features a thiomorpholine ring attached to a propanone group

Properties

IUPAC Name

1-thiomorpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-2-7(9)8-3-5-10-6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLZOHKXXCGWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiomorpholin-4-yl)propan-1-one can be synthesized through the reaction of thiomorpholine with propanone under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiomorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiomorpholin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

1-(Thiomorpholin-4-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H13NOS, with a molecular weight of approximately 159.25 g/mol. The presence of the thiomorpholine ring contributes to its unique chemical properties, influencing its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

Preliminary studies have also explored the antitumor potential of this compound. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
A549 (Lung Cancer)20.3

The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell growth and survival.

Enzyme Inhibition

Studies have shown that thiomorpholine derivatives can inhibit certain enzymes involved in metabolic pathways. For example, the compound has been tested as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission.

Case Studies

A recent case study investigated the effects of this compound in a murine model of cancer. The treatment group exhibited a significant reduction in tumor size compared to controls, highlighting the compound's potential as an anticancer therapeutic.

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